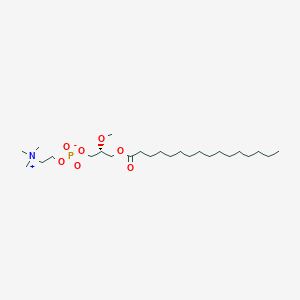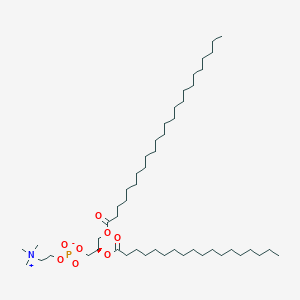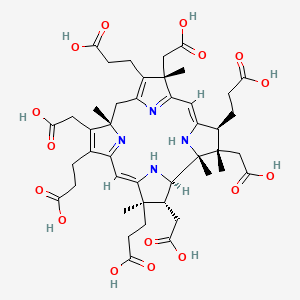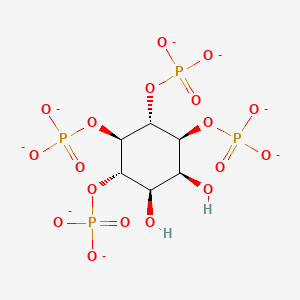
1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-) is octaanion of 1D-myo-inositol 3,4,5,6-tetrakisphosphate arising from global deprotonation of the acidic phosphate OH groups. It has a role as a human metabolite. It is a conjugate base of a 1D-myo-inositol 3,4,5,6-tetrakisphosphate.
Scientific Research Applications
1. Role in Cellular Signaling
1D-myo-inositol 3,4,5,6-tetrakisphosphate (D-Ins(3,4,5,6)P4) is known for its function in cellular signaling, particularly in regulating epithelial calcium-activated chloride channels. It selectively blocks these channels, showcasing a direct effect that is both activating and inhibitory, depending on calcium concentration and channel phosphorylation. This property is significant in the context of diseases like diabetic nephropathy and cystic fibrosis, suggesting potential therapeutic applications (Ismailov et al., 1996).
2. Synthesis from Inositol Phosphates
Research has shown that D-Ins(3,4,5,6)P4 can be synthesized from other inositol phosphates. For example, myo-inositol 1,4,5-trisphosphate can be converted to myo-inositol 1,3,4,5,6-pentakisphosphate, which then breaks down to form D-Ins(3,4,5,6)P4. This process is significant in the study of inositol phosphate metabolism and its regulation in various cell types, including avian erythrocytes and human astrocytoma cells (Stephens et al., 1988).
3. Chemical Synthesis and Modification
There have been successful attempts to chemically synthesize analogues of D-Ins(3,4,5,6)P4 and its variants. These efforts are crucial for exploring the binding properties of this molecule to its target proteins, aiding in the understanding of its function in cellular processes. Modifications to its structure, such as changes to hydroxy groups, have been explored for creating membrane-permeant derivatives, potentially useful in research and therapeutic applications (Roemer et al., 1995).
4. Potential as a Second Messenger
Research suggests that D-Ins(3,4,5,6)P4 might function as a second messenger in cellular signaling pathways. For instance, its rapid formation following muscarinic receptor stimulation in rat cerebral cortical slices indicates its potential role in transmitting cellular signals. This is further supported by studies showing that certain enzymes specifically interact with D-Ins(3,4,5,6)P4, hinting at its involvement in complex signaling networks (Batty et al., 1985).
5. Regulation of Chloride Secretion
D-Ins(3,4,5,6)P4 plays a crucial role in regulating transepithelial chloride secretion. The molecule and its enantiomer exhibit distinct functions in this process. The synthesis of bicyclic and tricyclic analogues of D-Ins(3,4,5,6)P4 has been pursued to develop potential agonists and antagonists, which could have implications in understanding and treating diseases related to chloride secretion abnormalities (Schnaars & Schultz, 2001).
Properties
Molecular Formula |
C6H8O18P4-8 |
|---|---|
Molecular Weight |
492.01 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/p-8/t1-,2+,3-,4-,5+,6+/m0/s1 |
InChI Key |
MRVYFOANPDTYBY-UZAAGFTCSA-F |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


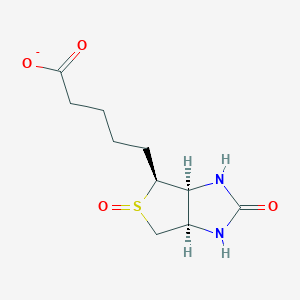
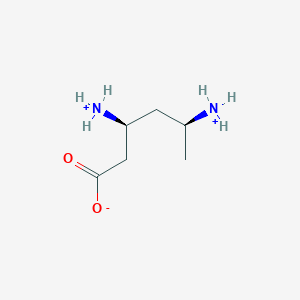



![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)


![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)
